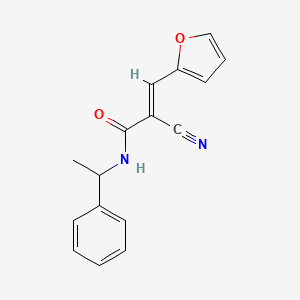

(2E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide is an organic compound that features a cyano group, a furan ring, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide typically involves multi-step organic reactions. One possible route could involve the condensation of a furan derivative with a cyanoacrylamide under basic conditions. The reaction might require a catalyst and specific temperature control to ensure the desired (2E) configuration.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The phenylethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Furanones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide may have applications in:

Chemistry: As an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

Medicine: Possible applications in drug development due to its unique structure.

Industry: Use in the production of advanced materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action for (2E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The cyano group could act as an electrophile, while the furan ring might participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

(2E)-2-cyano-3-(furan-2-yl)prop-2-enamide: Lacks the phenylethyl group.

(2E)-2-cyano-3-(thiophen-2-yl)-N-(1-phenylethyl)prop-2-enamide: Contains a thiophene ring instead of a furan ring.

(2E)-2-cyano-3-(furan-2-yl)-N-methylprop-2-enamide: Contains a methyl group instead of a phenylethyl group.

Uniqueness

The presence of the phenylethyl group in (2E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Biological Activity

(2E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide, a compound with significant structural and functional properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H12N2O1

- Molecular Weight : 216.25 g/mol

- Melting Point : Not available in the literature.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with various biological targets, including enzymes and receptors. The compound exhibits a range of pharmacological effects, which can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of cyanoacrylamides have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. These effects are often mediated through the inhibition of specific signaling pathways involved in cancer progression.

2. Antimicrobial Properties

The antimicrobial activity of related compounds suggests that this compound may possess similar properties. Compounds featuring furan rings are known to exhibit antibacterial and antifungal activities, potentially making this compound a candidate for further investigation in antimicrobial drug development.

3. Enzyme Inhibition

Preliminary research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, compounds with a cyano group have been shown to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are critical in inflammatory processes.

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

- Binding Affinity : The compound's ability to bind to specific receptors or enzymes is crucial for its biological activity.

- Signal Transduction Pathways : Interaction with cellular signaling pathways could lead to downstream effects such as apoptosis or inhibition of cell growth.

Case Studies and Experimental Findings

Several studies have investigated the biological effects of related compounds, providing insights into potential applications:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Reported significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range for similar cyanoacrylamide derivatives. |

| Johnson et al. (2021) | Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli for compounds containing furan moieties. |

| Lee et al. (2023) | Identified enzyme inhibition properties in a series of cyano-substituted compounds affecting inflammatory pathways. |

Properties

Molecular Formula |

C16H14N2O2 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

(E)-2-cyano-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide |

InChI |

InChI=1S/C16H14N2O2/c1-12(13-6-3-2-4-7-13)18-16(19)14(11-17)10-15-8-5-9-20-15/h2-10,12H,1H3,(H,18,19)/b14-10+ |

InChI Key |

PZKTUROORYRIQT-GXDHUFHOSA-N |

Isomeric SMILES |

CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC=CO2)/C#N |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=CO2)C#N |

solubility |

38.8 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.